molecular formula C19H22Cl2O6S2 B14736011 Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) CAS No. 6634-72-6

Heptane-1,7-diyl bis(4-chlorobenzenesulfonate)

Cat. No.: B14736011
CAS No.: 6634-72-6
M. Wt: 481.4 g/mol
InChI Key: NGLGIQAXSBUOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C19H22Cl2O6S2. It is known for its unique structure, which consists of a heptane backbone with two 4-chlorobenzenesulfonate groups attached at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism by which heptane-1,7-diyl bis(4-chlorobenzenesulfonate) exerts its effects is primarily through its ability to act as a bifunctional electrophile. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in cross-linking reactions and in the modification of biomolecules .

Comparison with Similar Compounds

    Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.

    Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Contains nitro groups, which can affect its reactivity and applications.

Uniqueness: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required .

Properties

CAS No.

6634-72-6

Molecular Formula

C19H22Cl2O6S2

Molecular Weight

481.4 g/mol

IUPAC Name

7-(4-chlorophenyl)sulfonyloxyheptyl 4-chlorobenzenesulfonate

InChI

InChI=1S/C19H22Cl2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2

InChI Key

NGLGIQAXSBUOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.